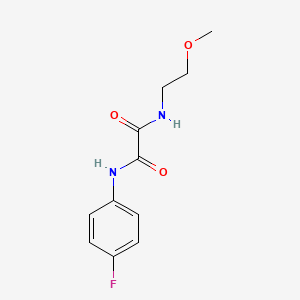

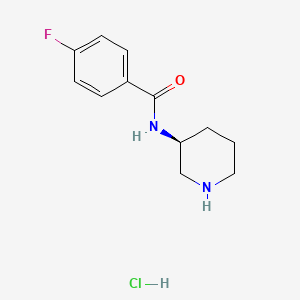

N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as FMAE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. FMAE is a derivative of ethylenediamine and is considered a promising candidate for drug development due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Chemical and Molecular Studies

Structure and Molecular Geometry : Research by Ross et al. (1996) explores the molecular structure of related compounds, providing insights into the geometry and bonding properties of similar chemical structures (Ross et al., 1996).

Inhibitor Development : Schroeder et al. (2009) discuss the discovery of selective inhibitors for kinase enzymes, highlighting the role of similar fluorophenyl compounds in medicinal chemistry (Schroeder et al., 2009).

Synthesis and Reactivity

Synthetic Methods and Reactivity : Bustelo et al. (2007) demonstrate the synthesis of various organic compounds, which may include similar fluorophenyl structures, emphasizing their reactivity and potential applications (Bustelo et al., 2007).

Antimicrobial Activity and Synthesis : A study by Nagamani et al. (2018) on the synthesis of compounds with fluorophenyl groups and their antimicrobial activity highlights the potential biological applications of these compounds (Nagamani et al., 2018).

Metalation and Electrophilic Substitution

Metalation Reactions : Marzi et al. (2001) discuss the metalation of MOM-protected fluorophenols, which could be relevant for similar fluorophenyl compounds in terms of reactivity and coordination chemistry (Marzi et al., 2001).

Sonochemical Synthesis Advantages : Jarag et al. (2011) focus on the synthesis of chalcone derivatives using fluorophenyl groups, highlighting the benefits of sonochemical methods over conventional synthesis (Jarag et al., 2011).

Environmental and Analytical Applications

- Herbicide Detection in Natural Water : Zimmerman et al. (2002) provide methods for the detection of herbicides containing fluorophenyl groups in natural water, indicating the environmental monitoring and analytical applications of these compounds (Zimmerman et al., 2002).

Neurological Research

- Neurological Imaging in Alzheimer's Disease : Kepe et al. (2006) used a fluorophenyl-based molecular imaging probe to study serotonin receptors in the brains of Alzheimer's disease patients, demonstrating the use of such compounds in neurological research (Kepe et al., 2006).

Eigenschaften

IUPAC Name |

N'-(4-fluorophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-17-7-6-13-10(15)11(16)14-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIXEVRDHJGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)

![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)

![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)